molecular formula C15H11ClN2O2 B11434838 3-amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide CAS No. 609805-00-7

3-amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B11434838
CAS No.: 609805-00-7
M. Wt: 286.71 g/mol
InChI Key: JNELGAWRFWUJKS-UHFFFAOYSA-N
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Description

3-amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of an amino group, a chlorophenyl group, and a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or amines.

    Attachment of Chlorophenyl Group: The chlorophenyl group can be attached through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the benzofuran ring.

    Reduction Products: Amines and alcohols derived from the reduction of nitro or carbonyl groups.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

  • 3-amino-N-(4-chlorophenyl)benzene-1-sulfonamide
  • 3-amino-4-cyanothiophene derivatives
  • 3-amino-N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-1,4-dihydroquinoxaline-2-carboxamide

Comparison:

  • 3-amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide is unique due to its benz

Properties

CAS No.

609805-00-7

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

3-amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C15H11ClN2O2/c16-9-5-7-10(8-6-9)18-15(19)14-13(17)11-3-1-2-4-12(11)20-14/h1-8H,17H2,(H,18,19)

InChI Key

JNELGAWRFWUJKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)Cl)N

Origin of Product

United States

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